
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as A-769662 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the activation of the AMPK pathway. AMPK is a cellular energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK leads to the inhibition of energy-consuming processes and the stimulation of energy-producing processes. A-769662 activates AMPK by binding to a specific site on the AMPK enzyme, leading to conformational changes that result in increased AMPK activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide are primarily related to its activation of the AMPK pathway. Activation of AMPK leads to a wide range of effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis. In addition, AMPK activation has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of using 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the AMPK pathway. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using A-769662 is its relatively low potency compared to other AMPK activators. This can make it difficult to achieve the desired level of AMPK activation in some experiments.
将来の方向性
There are several future directions for research on 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential use of A-769662 in the treatment of metabolic disorders, such as type 2 diabetes. Another area of interest is the use of A-769662 in cancer research, particularly in combination with other cancer therapies. In addition, further research is needed to fully understand the mechanism of action of A-769662 and its effects on cellular metabolism and physiology.
合成法
The synthesis of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-cyclopentyl-3-(3-isopropoxypropyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ammonia. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurological disorders. In cancer research, A-769662 has been shown to inhibit the growth and proliferation of cancer cells by targeting the AMP-activated protein kinase (AMPK) pathway. In metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. In neurological disorders, A-769662 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)21-9-5-8-17-15(20)14-13(16)10-19(18-14)12-6-3-4-7-12/h10-12H,3-9,16H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXPHMRHQIRTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


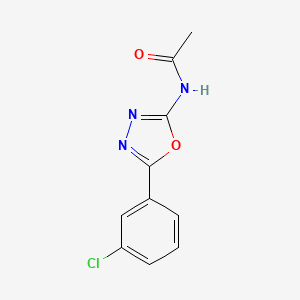

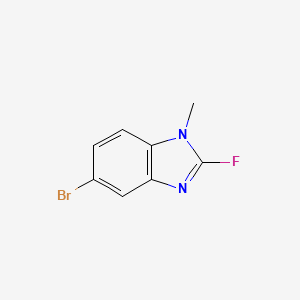
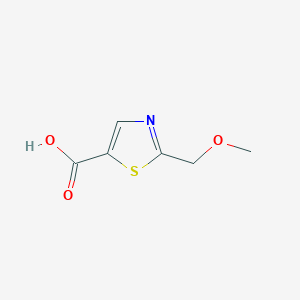
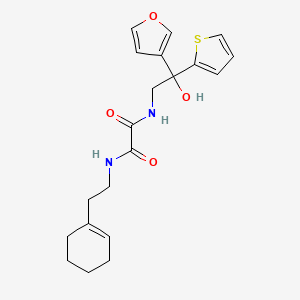
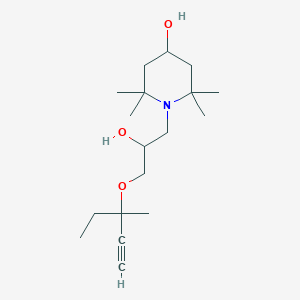
![6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2816805.png)
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2816808.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2816810.png)
